Methyl thieno[3,2-b]thiophene-2-carboxylate
Overview
Description
Methyl thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic compound with the molecular formula C8H6O2S2. It is a derivative of thiophene, a sulfur-containing aromatic compound. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and material science .
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods:
- Industrial production often involves the use of microwave-assisted synthesis, which enhances reaction rates and yields. For example, the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine under microwave conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are used for electrophilic substitution reactions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include thiols and thioethers.
- Substitution products vary depending on the substituent introduced .
Mechanism of Action
Target of Action
Methyl thieno[3,2-b]thiophene-2-carboxylate is a complex compound with potential biological activity
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways due to their diverse pharmacological properties . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties
Biochemical Analysis
Biochemical Properties
Methyl thieno[3,2-b]thiophene-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound has been observed to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further affecting its metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its biological activity and effects. For example, this compound has been shown to accumulate in the liver, where it exerts its metabolic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it influences mitochondrial function and energy metabolism .
Scientific Research Applications
Methyl thieno[3,2-b]thiophene-2-carboxylate has diverse applications in scientific research:
Comparison with Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: This compound has a similar structure but with a benzene ring fused to the thiophene ring.
Thieno[3,4-b]thiophene derivatives: These compounds have a different fusion pattern of the thiophene rings but share similar chemical properties.
Uniqueness:
Properties
IUPAC Name |
methyl thieno[3,2-b]thiophene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S2/c1-10-8(9)7-4-6-5(12-7)2-3-11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLNJFSCOKHCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372340 | |
Record name | Methyl thieno[3,2-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98800-10-3 | |
Record name | Methyl thieno[3,2-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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